TRPA1 Antagonist Potency: A 12.8-Fold Difference Between Positional Isomers
In a direct head-to-head comparison, 6-isothiocyanato-1H-indazole demonstrates significantly higher potency as a TRPA1 antagonist than its positional isomer, 1-methyl-7-isothiocyanato-indazole. This difference highlights the critical impact of the isothiocyanate group's position on the indazole core for biological activity [1].
| Evidence Dimension | TRPA1 Antagonism |
|---|---|
| Target Compound Data | IC50 = 5.50 µM (5.50E+3 nM) |
| Comparator Or Baseline | 1-Methyl-7-isothiocyanato-indazole (IC50 = 43.2 µM / 4.32E+4 nM) |
| Quantified Difference | 12.8-fold greater potency |
| Conditions | Antagonist activity at rat TRPA1 expressed in HEK293 cells, assessed as inhibition of allyl isothiocyanate-induced increase of intracellular calcium. |
Why This Matters
For procurement decisions, this 12.8-fold difference in potency against a validated pain target means a lower effective concentration is required in assays, reducing compound consumption and potential off-target effects.
- [1] BindingDB. BDBM50410498 (CHEMBL195624) for 6-isothiocyanato-1H-indazole IC50. BDBM50420671 (CHEMBL2087063) for 1-methyl-7-isothiocyanato-indazole IC50. View Source
